Hsd17B13-IN-60 is a selective inhibitor of hydroxysteroid 17-beta dehydrogenase type 13, a key enzyme implicated in lipid metabolism and liver diseases, particularly non-alcoholic fatty liver disease. The compound has garnered attention due to its potential therapeutic applications in managing conditions associated with dysregulated lipid metabolism.
The compound was developed through a series of structure-activity relationship studies aimed at identifying potent inhibitors of the hydroxysteroid 17-beta dehydrogenase type 13 enzyme. The synthesis and characterization of Hsd17B13-IN-60 were reported in various studies, including those focusing on its biological activity and mechanism of action .
Hsd17B13-IN-60 falls under the classification of small molecule inhibitors. It specifically targets the hydroxysteroid 17-beta dehydrogenase type 13 enzyme, which plays a crucial role in the conversion of steroid hormones and is associated with metabolic disorders.
The synthesis of Hsd17B13-IN-60 involves several chemical reactions, typically starting from commercially available precursors. For instance, one reported synthesis pathway includes the alkylation of a purine derivative followed by reactions with phenolic compounds under Sonogashira coupling conditions .
Hsd17B13-IN-60 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the target enzyme. The specific arrangement of these groups contributes to its potency and selectivity.
Hsd17B13-IN-60 undergoes specific chemical reactions that are essential for its activity as an inhibitor. These include:
The inhibition kinetics can be characterized by determining IC50 values through enzyme assays, which measure the concentration required to inhibit half of the enzyme's activity.
Hsd17B13-IN-60 exerts its biological effects primarily through competitive inhibition of hydroxysteroid 17-beta dehydrogenase type 13. By binding to the enzyme's active site, it disrupts normal steroid hormone metabolism.
Research indicates that this inhibition can lead to altered lipid profiles and potentially mitigate liver damage associated with conditions like non-alcoholic fatty liver disease .
Relevant analyses often include thermal analysis and spectroscopic methods to assess stability and reactivity under various conditions .
Hsd17B13-IN-60 has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: